![molecular formula C18H18N6O B5549381 2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)
2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine derivatives are a class of compounds that have garnered interest in medicinal chemistry for their diverse biological activities. The general fascination with these compounds stems from their structural similarity to purines, which are integral to many biological processes. This structural resemblance allows them to interact with a variety of biological targets, making them valuable scaffolds in drug discovery.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep synthetic routes starting from simple precursors such as pyrazoles or pyrimidines. Common synthetic strategies include the cyclization of amino-pyrazoles with β-diketones or the reaction of pyrazole derivatives with halogenated compounds in the presence of bases. These methods allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships within this chemical space (Elnagdi et al., 1977).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of two fused heterocyclic rings. X-ray diffraction studies of these compounds reveal that substituents on the pyrazolo and pyrimidine rings can significantly influence the overall molecular conformation, which in turn affects their biological activity and interaction with target proteins. Crystallographic studies provide insights into the regioselectivity of reactions and the stabilization of certain tautomeric forms, which are crucial for understanding the reactivity and biological activity of these compounds (Amarasekara et al., 2009).
Scientific Research Applications
Antitumor and Antimicrobial Activities
Enaminones as Building Blocks : Novel N-arylpyrazole-containing enaminones were synthesized and showed cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil. Additionally, some products demonstrated antimicrobial activity, suggesting potential as antitumor and antimicrobial agents (S. Riyadh, 2011).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Reactivity and Potential Ligands : A series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones were synthesized, potentially acting as benzodiazepine receptor ligands, indicating their relevance in neurological research and drug development (F. Bruni et al., 1994).
Anticancer and Anti-inflammatory Agents
Novel Pyrazolopyrimidines Derivatives : A novel series of pyrazolopyrimidines were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This study provides insights into the structure-activity relationship, highlighting their potential as therapeutic agents (A. Rahmouni et al., 2016).
Antiinflammatory Drug Development
Nonsteroidal Antiinflammatory Pyrazolopyrimidines : The synthesis of pyrazolo[1,5-a]pyrimidines revealed compounds with significant antiinflammatory properties and low to nonexistent ulcerogenic activity, providing a foundation for the development of safer antiinflammatory drugs (G. Auzzi et al., 1983).
Phosphodiesterase Inhibitors
Cyclic GMP Phosphodiesterase Inhibitory Activity : A series of 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, exhibiting antihypertensive activity and potential for treating various cardiovascular conditions (B. Dumaitre & N. Dodic, 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-11-9-16-20-15(14-7-5-4-6-8-14)10-17(24(16)23-11)19-12(2)18-22-21-13(3)25-18/h4-10,12,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMHPRIHBMYXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NC(C)C3=NN=C(O3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.